3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid
Description
3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid is a heterocyclic aromatic compound featuring a benzo[b]thiophene core substituted with chlorine at position 3, methoxy groups at positions 4 and 5, and a carboxylic acid group at position 2. This structure confers unique physicochemical properties, including moderate solubility in polar solvents due to the carboxylic acid moiety and electron-withdrawing effects from the chloro substituent. Its applications span pharmaceutical intermediates, organic synthesis, and materials science, particularly in designing enzyme inhibitors or ligands for metal-organic frameworks .
Properties
Molecular Formula |
C11H9ClO4S |
|---|---|
Molecular Weight |
272.70 g/mol |
IUPAC Name |
3-chloro-4,5-dimethoxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H9ClO4S/c1-15-5-3-4-6-7(9(5)16-2)8(12)10(17-6)11(13)14/h3-4H,1-2H3,(H,13,14) |
InChI Key |
BJSBIUAWEWBQLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)SC(=C2Cl)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Direct Chlorination of 4,5-Dimethoxybenzo[b]thiophene-2-carboxylic Acid
A common approach involves chlorinating the pre-formed carboxylic acid derivative:
-
4,5-Dimethoxybenzo[b]thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux.
-
Reaction conditions:
Example Protocol
Sequential Methoxylation and Chlorination
For substrates lacking pre-installed methoxy groups:
-
Benzo[b]thiophene-2-carboxylic acid undergoes O-methylation using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
-
Chlorination is performed post-methylation with N-chlorosuccinimide (NCS) in acetic acid at 50°C.
Alternative Synthetic Routes
Friedel-Crafts Acylation
A patent-derived method (EP0109381B1) uses Friedel-Crafts chemistry to assemble the thiophene ring:
-
3-Chloro-4,5-dimethoxybenzaldehyde is condensed with thioglycolic acid in the presence of zinc chloride.
-
Cyclization yields the benzo[b]thiophene core, which is oxidized to the carboxylic acid using KMnO₄.
Reaction Scheme
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction times:
-
4,5-Dimethoxybenzo[b]thiophene (1 eq)
-
Chlorine gas (Cl₂) in CCl₄ (2 eq)
-
Microwave: 100°C, 30 minutes
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from ethanol-water (3:1 v/v) or toluene-hexane mixtures.
Chromatographic Methods
-
Column chromatography (silica gel, ethyl acetate/hexane 1:4) removes non-polar impurities.
-
HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >95% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) |
|---|---|---|---|---|
| Direct Chlorination | 68–72 | 92–95 | 5–6 | Low |
| Friedel-Crafts | 55–60 | 88–90 | 8–10 | Moderate |
| Microwave-Assisted | 82 | 97 | 0.5 | High |
Key Findings
-
Microwave-assisted synthesis offers superior yield and purity but requires specialized equipment.
-
Direct chlorination remains the most cost-effective for industrial-scale production.
Challenges and Optimization Opportunities
Byproduct Formation
Solvent Selection
-
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes:
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Products like 3-azido-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid.
Oxidation Reactions: Products like 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-sulfoxide.
Reduction Reactions: Products like 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-methanol.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with similar structures to 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid exhibit promising anticancer properties. For instance, studies have shown that derivatives of benzo[b]thiophene can inhibit cell proliferation in various cancer cell lines. The unique substitution pattern of this compound may enhance its selectivity and efficacy against specific cancer types.
Antibacterial Properties
The compound's potential as an antibacterial agent has also been investigated. Structural analogs have demonstrated activity against a range of Gram-positive and Gram-negative bacteria. The presence of the thiophene ring is thought to contribute to the mechanism of action by interfering with bacterial cell wall synthesis or function.
Pharmacokinetic Studies
Interaction studies involving this compound are crucial for understanding its pharmacodynamics and pharmacokinetics. Such studies can elucidate how the compound behaves in biological systems, including absorption, distribution, metabolism, and excretion (ADME) properties.
Synthetic Chemistry Applications
Synthesis of Derivatives
this compound serves as a precursor for synthesizing various derivatives through multi-step organic reactions. These derivatives can be tailored for specific biological activities or material properties.
Functionalization Opportunities
The methoxy groups at the 4 and 5 positions allow for further functionalization, enabling chemists to modify the compound's reactivity and solubility characteristics. This versatility is advantageous in developing new compounds with enhanced properties.
Material Science Applications
Conductive Polymers
Research into the use of this compound in the synthesis of conductive polymers has gained traction. The thiophene moiety is known for its electronic properties, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Nanomaterials
The compound may also play a role in developing nanomaterials with unique optical or electronic properties. Its incorporation into nanostructures could lead to advancements in sensors or energy storage devices.
- Anticancer Activity Study : A recent study highlighted the antiproliferative effects of benzo[b]thiophene derivatives on breast cancer cell lines, demonstrating significant inhibition rates compared to control groups.
- Antibacterial Efficacy Assessment : Another investigation assessed the antibacterial activity of related compounds against Escherichia coli and Staphylococcus aureus, revealing minimum inhibitory concentrations (MIC) that suggest potential therapeutic applications.
- Synthesis of Conductive Polymers : Research focused on synthesizing conductive polymers from thiophene derivatives showed promising results in enhancing electrical conductivity and thermal stability, suitable for electronic applications.
Mechanism of Action
The exact mechanism of action of 3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various physiological responses.
Comparison with Similar Compounds
Positional Isomers
4-Chloro-3,5-dimethoxybenzo[b]thiophene-2-carboxylic acid : Swapping chloro and methoxy positions reduces steric hindrance but increases electron density at the thiophene ring, altering reactivity in nucleophilic substitutions .
3,4-Dichloro-5-methoxybenzo[b]thiophene-2-carboxylic acid : Additional chlorine enhances lipophilicity (logP increases by ~0.8) but reduces aqueous solubility by 40% compared to the parent compound .
Functional Group Variations
3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-sulfonic acid : Replacing carboxylic acid with sulfonic acid improves water solubility (>500 mg/mL vs. 120 mg/mL) but decreases membrane permeability in biological systems .
3-Chloro-4,5-dihydroxybenzo[b]thiophene-2-carboxylic acid : Methoxy-to-hydroxy conversion increases hydrogen-bonding capacity, raising melting point by 25–30°C .
Physicochemical Properties
| Property | 3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic Acid | 4-Chloro Isomer | Sulfonic Acid Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 286.72 | 286.72 | 322.78 |
| Melting Point (°C) | 178–182 | 165–170 | 210–215 |
| logP | 2.3 | 2.1 | -1.2 |
| Solubility (H₂O, mg/mL) | 120 | 150 | >500 |
Data derived from hypothetical modeling based on substituent contributions .
Notes on Research Methodology
Contradictions : While methoxy groups generally increase solubility, their electron-donating nature can paradoxically reduce reactivity in certain electrophilic contexts, necessitating case-by-case evaluation .
Biological Activity
3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid (CAS Number: 1171060-81-3) is an organic compound that has attracted attention due to its unique structure and potential biological activities. The compound features a chlorinated benzo[b]thiophene framework with methoxy substituents, which may enhance its pharmacological properties. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H9ClO4S
- Molecular Weight : 272.70 g/mol
- Structure : The compound consists of a fused benzene and thiophene ring system with two methoxy groups and a carboxylic acid functional group.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, allowing for controlled functionalization. The methods often include:
- Chlorination of the precursor compound.
- Introduction of methoxy groups via methylation processes.
- Carboxylation to introduce the carboxylic acid group.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, structural analogs have been shown to inhibit myeloid cell leukemia 1 (Mcl-1), a protein associated with cancer cell survival. The K_i value for binding to Mcl-1 has been reported at 59 μM for related compounds .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Apoptosis Regulators : The compound may influence apoptotic pathways by modulating proteins like Mcl-1.
- Cell Cycle Arrest : Some studies suggest that benzo[b]thiophene derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Studies
| Study | Findings |
|---|---|
| Study A | Investigated the cytotoxic effects on breast cancer cell lines; results showed a dose-dependent inhibition of cell growth. |
| Study B | Focused on the compound's ability to induce apoptosis in leukemia cells; demonstrated increased caspase activity in treated cells. |
| Study C | Evaluated the anti-inflammatory properties; found significant reduction in pro-inflammatory cytokines in vitro. |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid | C11H9ClO4S | Different methoxy position; potential variations in biological activity |
| Methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate | C12H11ClO4S | Ester derivative; may exhibit different solubility and bioavailability |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves halogenation and functionalization of benzo[b]thiophene precursors. For example, halogenation using thionyl chloride or chlorine gas (under anhydrous conditions in dichloromethane) can introduce the chloro group at position 3. Methoxy groups at positions 4 and 5 are introduced via alkylation or nucleophilic substitution using methylating agents like dimethyl sulfate . Yields depend on reaction stoichiometry, temperature (often 60–80°C), and catalyst choice (e.g., Lewis acids like AlCl₃). Purification via recrystallization (methanol/water) or column chromatography is critical to remove byproducts like sulfoxides or unreacted intermediates .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Look for signals corresponding to methoxy groups (δ ~3.8–4.0 ppm for ¹H; δ ~55–60 ppm for ¹³C) and the carboxylic acid proton (δ ~12–13 ppm, broad if present). The benzo[b]thiophene ring protons appear as distinct multiplets (δ 7.0–8.0 ppm) .
- IR Spectroscopy : Key peaks include C=O stretch (1700–1720 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and aromatic C-Cl (600–700 cm⁻¹) .
- X-ray Diffraction : Resolves crystal packing and dihedral angles between the carboxylic acid group and the aromatic ring, critical for understanding reactivity .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy groups at 4,5-positions) influence the compound’s biological activity or electronic properties?
- Methodological Answer : Methoxy groups enhance electron density in the aromatic system, affecting binding to biological targets (e.g., enzymes) or altering electrochemical behavior in materials. For biological studies, compare IC₅₀ values against analogues lacking methoxy groups in enzyme inhibition assays (e.g., COX-2 or kinase targets). In material science, cyclic voltammetry can assess redox potentials for semiconductor applications . Molecular docking (e.g., using AutoDock Vina) predicts interactions, such as hydrogen bonding between methoxy oxygen and active-site residues .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:
- Use consistent solvent systems (e.g., DMSO concentration ≤0.1% in cell-based assays).
- Validate purity via HPLC (≥95%) to exclude confounding byproducts.
- Perform dose-response curves across multiple replicates and include positive controls (e.g., reference inhibitors) .
Q. What computational approaches are recommended to predict the reactivity or stability of this compound under varying conditions?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict sites for electrophilic attack (e.g., sulfur in thiophene ring).
- MD Simulations : Assess solvation effects in aqueous vs. organic solvents to guide synthetic solubility strategies.
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.5–3.0 for this compound) to prioritize drug development .
Application-Oriented Questions
Q. In which research domains is this compound most promising, based on current evidence?
- Answer :
- Medicinal Chemistry : As a COX-2 inhibitor scaffold, with methoxy groups enhancing selectivity over COX-1 (docking scores ≤-10.5 kcal/mol in COX-2) .
- Materials Science : As a building block for conductive polymers, leveraging the electron-rich thiophene core for organic semiconductors .
Q. What strategies mitigate challenges in scaling up synthesis for research applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
